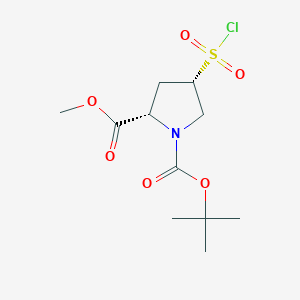

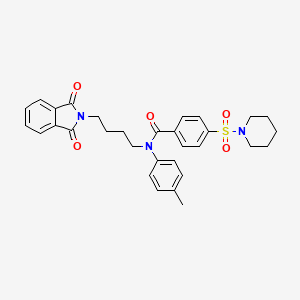

![molecular formula C11H11BO4S B2811489 [2-(乙氧羰基)-1-苯并噻吩-7-基]硼酸 CAS No. 2377611-38-4](/img/structure/B2811489.png)

[2-(乙氧羰基)-1-苯并噻吩-7-基]硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和镇痛活性

- 合成技术:Rádl 等人(2000 年)的一项研究讨论了各种衍生物的制备,包括与 [2-(乙氧羰基)-1-苯并噻吩-7-基]硼酸的合成相关的 N-乙氧羰基化合物。这项工作提供了对用于类似化合物的合成方法的见解 (Rádl、Hezký、Konvička 和 Krejci,2000 年)。

2-苯基苯并噻吩的合成

- 合成和应用:高忠宇(2013 年)综述了 2-苯基苯并噻吩的合成,这是一种在医药和材料科学中很重要的化合物。这篇综述包括可应用于 [2-(乙氧羰基)-1-苯并噻吩-7-基]硼酸的合成方法,并强调了其潜在应用 (高,2013 年)。

硼酸保护基

- 化学性质和保护:颜等人(2005 年)开发了一种新的硼酸保护基,这可能与在合成过程中保护 [2-(乙氧羰基)-1-苯并噻吩-7-基]硼酸有关 (颜、金和王,2005 年)。

稠合芳环合成

- 催化应用:王等人(2004 年)展示了一种涉及硼酸的钯催化串联反应,该反应可以潜在地应用于 [2-(乙氧羰基)-1-苯并噻吩-7-基]硼酸,用于合成稠合芳环 (王、佟、程和张,2004 年)。

脱羧基硼化

- 化学转化:李等人(2017 年)讨论了一种镍催化的用硼酸酯替代羧酸的过程,这可能是一种修饰 [2-(乙氧羰基)-1-苯并噻吩-7-基]硼酸的方法 (李、王、巴顿、余、田、彼得斯、库马尔、余、约翰逊、查特吉、颜和巴兰,2017 年)。

手性苯并噻吩合成

- 手性应用:桑、诺布尔和阿加瓦尔(2021 年)报告了一种使用硼酸酯合成对映异构富集苯并噻吩的方法,该方法可能适用于 [2-(乙氧羰基)-1-苯并噻吩-7-基]硼酸 (桑、诺布尔和阿加瓦尔,2021 年)。

金属-β-内酰胺酶抑制

- 生物应用:Krivitskaya 和 Khrenova(2021 年)探索了硼酸作为金属-β-内酰胺酶的抑制剂,展示了潜在的生物应用 (Krivitskaya 和 Khrenova,2021 年)。

杂环硼酸

- 合成和应用概述:泰瑞尔和布鲁克斯(2003 年)概述了杂环硼酸的合成和应用,这与理解 [2-(乙氧羰基)-1-苯并噻吩-7-基]硼酸等化合物的更广泛背景有关 (泰瑞尔和布鲁克斯,2003 年)。

作用机制

Target of Action

Boronic acids and their esters are generally known for their ability to interact with various biological targets, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound, being a boronic acid derivative, is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets could involve similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

It’s known that boronic acids and their derivatives play a significant role in carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally considered marginally stable in water, undergoing hydrolysis . This could potentially impact the bioavailability of the compound.

Result of Action

Boronic acids and their derivatives are known to be valuable building blocks in organic synthesis . They can participate in various reactions, leading to the formation of diverse molecules with potential therapeutic applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid. For instance, these compounds are only marginally stable in water, undergoing hydrolysis . Additionally, certain boronic acids and their esters, including pinacol boronic esters, are known to be sensitive to air . These factors should be taken into consideration when handling and storing the compound.

属性

IUPAC Name |

(2-ethoxycarbonyl-1-benzothiophen-7-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO4S/c1-2-16-11(13)9-6-7-4-3-5-8(12(14)15)10(7)17-9/h3-6,14-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGASOPUAYMVNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=C(S2)C(=O)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)

![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)

![4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2811413.png)

![N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2811414.png)

![5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2811421.png)

![1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2811422.png)

![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2811425.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2811426.png)

![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811429.png)